molecular formula C19H22O6 B12745511 [(9R,10S)-10-hydroxy-8,8-dimethyl-2-oxo-9,10-dihydropyrano[2,3-f]chromen-9-yl] 3-methylbutanoate CAS No. 85165-97-5

[(9R,10S)-10-hydroxy-8,8-dimethyl-2-oxo-9,10-dihydropyrano[2,3-f]chromen-9-yl] 3-methylbutanoate

Cat. No.: B12745511
CAS No.: 85165-97-5
M. Wt: 346.4 g/mol
InChI Key: GWZZKJQYTUFZHD-FUHWJXTLSA-N
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Description

[(9R,10S)-10-hydroxy-8,8-dimethyl-2-oxo-9,10-dihydropyrano[2,3-f]chromen-9-yl] 3-methylbutanoate is a complex organic compound known for its unique structural features and potential applications in various scientific fields. This compound is characterized by its pyranochromene core, which is a fused ring system containing both pyran and chromene moieties. The presence of hydroxy and ester functional groups further enhances its chemical reactivity and potential biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(9R,10S)-10-hydroxy-8,8-dimethyl-2-oxo-9,10-dihydropyrano[2,3-f]chromen-9-yl] 3-methylbutanoate typically involves multi-step organic reactions One common approach is the condensation of appropriate starting materials under controlled conditions to form the pyranochromene core

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as catalytic hydrogenation, esterification, and chromatographic purification are often employed to achieve the desired product on a large scale.

Chemical Reactions Analysis

Types of Reactions

[(9R,10S)-10-hydroxy-8,8-dimethyl-2-oxo-9,10-dihydropyrano[2,3-f]chromen-9-yl] 3-methylbutanoate undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The ester group can be reduced to alcohols under suitable conditions.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the ester and hydroxy sites.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.

    Reduction: Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) in anhydrous solvents.

    Substitution: Nucleophiles like amines or thiols under basic conditions.

Major Products

The major products formed from these reactions include ketones, alcohols, and substituted derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

[(9R,10S)-10-hydroxy-8,8-dimethyl-2-oxo-9,10-dihydropyrano[2,3-f]chromen-9-yl] 3-methylbutanoate has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of inflammatory and infectious diseases.

    Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of [(9R,10S)-10-hydroxy-8,8-dimethyl-2-oxo-9,10-dihydropyrano[2,3-f]chromen-9-yl] 3-methylbutanoate involves its interaction with specific molecular targets and pathways. The hydroxy and ester groups play a crucial role in its binding affinity and reactivity with biological molecules. The compound may inhibit or activate certain enzymes, receptors, or signaling pathways, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

  • [(9R,10S)-10-acetyloxy-8,8-dimethyl-2-oxo-9,10-dihydropyrano[2,3-f]chromen-9-yl] (Z)-2-methylbut-2-enoate
  • (9R,10R)-8,8-Dimethyl-2-oxo-9,10-dihydro-2H,8H-pyrano[2,3-f]chromene-9,10-diyl bis(4,7,7-trimethyl-3-oxo-2-oxabicyclo[2.2.1]heptane-1-carboxylate)

Uniqueness

[(9R,10S)-10-hydroxy-8,8-dimethyl-2-oxo-9,10-dihydropyrano[2,3-f]chromen-9-yl] 3-methylbutanoate is unique due to its specific stereochemistry and functional groups, which confer distinct chemical reactivity and biological activity compared to similar compounds. Its unique structure allows for specific interactions with biological targets, making it a valuable compound for research and potential therapeutic applications.

Properties

CAS No.

85165-97-5

Molecular Formula

C19H22O6

Molecular Weight

346.4 g/mol

IUPAC Name

[(9R,10S)-10-hydroxy-8,8-dimethyl-2-oxo-9,10-dihydropyrano[2,3-f]chromen-9-yl] 3-methylbutanoate

InChI

InChI=1S/C19H22O6/c1-10(2)9-14(21)24-18-16(22)15-12(25-19(18,3)4)7-5-11-6-8-13(20)23-17(11)15/h5-8,10,16,18,22H,9H2,1-4H3/t16-,18+/m0/s1

InChI Key

GWZZKJQYTUFZHD-FUHWJXTLSA-N

Isomeric SMILES

CC(C)CC(=O)O[C@@H]1[C@H](C2=C(C=CC3=C2OC(=O)C=C3)OC1(C)C)O

Canonical SMILES

CC(C)CC(=O)OC1C(C2=C(C=CC3=C2OC(=O)C=C3)OC1(C)C)O

Origin of Product

United States

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